[bis(4-chlorophenyl)methyl](methyl)amine
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Overview
Description
bis(4-chlorophenyl)methylamine is an organic compound with the molecular formula C15H15Cl2N. It is characterized by the presence of two 4-chlorophenyl groups attached to a central methylamine structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2C6H4ClCH2Cl+CH3NH2→C6H4ClCH2N(CH3)C6H4Cl+2HCl
Industrial Production Methods
In an industrial setting, the production of bis(4-chlorophenyl)methylamine may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
bis(4-chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, bis(4-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, derivatives of bis(4-chlorophenyl)methylamine are explored for their therapeutic potential. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, bis(4-chlorophenyl)methylamine is utilized in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)methylamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)amine: Similar structure but lacks the methyl group attached to the nitrogen atom.
4-Chloro-N-(4-chlorophenyl)aniline: Another related compound with a similar core structure.
Uniqueness
bis(4-chlorophenyl)methylamine is unique due to the presence of both 4-chlorophenyl groups and a methylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
381234-89-5 |
---|---|
Molecular Formula |
C14H13Cl2N |
Molecular Weight |
266.2 |
Purity |
94 |
Origin of Product |
United States |
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